

An In-depth Technical Guide to 4-Hydroxybenzoic acid-13C6

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Compound of Interest

Compound Name: 4-Hydroxybenzoic acid-13C6

Cat. No.: B591996

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This guide provides a comprehensive overview of the physicochemical properties and common applications of **4-Hydroxybenzoic acid-13C6**, a stable isotope-labeled compound essential for researchers, scientists, and professionals in drug development. Its primary utility lies in its application as an internal standard for quantitative analyses.

Physicochemical Properties

4-Hydroxybenzoic acid-13C6 is a labeled analog of 4-Hydroxybenzoic acid where the six carbon atoms of the phenyl group are replaced with the 13C isotope. This isotopic labeling results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

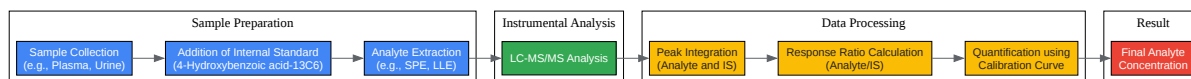
Property	Value	Source
Molecular Formula	C ¹³ C ₆ H ₆ O ₃	[1]
Linear Formula	HO ¹³ C ₆ H ₄ COOH	[2]
Molecular Weight	144.08 g/mol	[1][2][3]
CAS Number	287399-29-5	[2][3]
Isotopic Purity	≥99 atom % ¹³ C	[2][3]
Chemical Purity	≥98%	[3][4]
Physical Form	Solid	[2]
Melting Point	214-215 °C	[2]
Mass Shift	M+6	[2]

Applications in Quantitative Analysis

4-Hydroxybenzoic acid-13C6 is predominantly utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.

Experimental Workflow: Quantitative Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a complex matrix using **4-Hydroxybenzoic acid-13C6** as an internal standard.



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Workflow for quantitative analysis using an internal standard.

Experimental Protocol: General Procedure for Use as an Internal Standard

A detailed experimental protocol will be specific to the analyte of interest and the sample matrix. However, a general procedure is outlined below:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the unlabeled analyte (the compound to be quantified) of known concentration in a suitable solvent.
 - Prepare a stock solution of **4-Hydroxybenzoic acid-13C6** at a known concentration in the same solvent.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by spiking a blank matrix (e.g., analyte-free plasma) with varying known concentrations of the unlabeled analyte.
 - Add a fixed concentration of the **4-Hydroxybenzoic acid-13C6** internal standard solution to each calibration standard.
- Sample Preparation:
 - To the unknown samples, add the same fixed concentration of the **4-Hydroxybenzoic acid-13C6** internal standard solution as was added to the calibration standards.

- Perform an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) on both the calibration standards and the unknown samples to isolate the analyte and internal standard and remove interfering components.
- LC-MS/MS Analysis:
 - Inject the extracted samples and calibration standards onto an appropriate LC column for chromatographic separation.
 - Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode, by monitoring specific precursor-to-product ion transitions for each compound.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
 - Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

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